12S-Hepe

Description

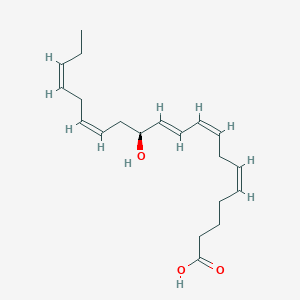

Structure

3D Structure

Properties

IUPAC Name |

(5Z,8Z,10E,12S,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3-,9-7-,11-8-,13-10-,17-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRJLMXYVFDXLS-UOLHMMFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345705 | |

| Record name | 12-HEPE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116180-17-7 | |

| Record name | 12-HEPE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116180-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hydroxyeicosapentaenoic acid, (12S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116180177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-HEPE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-HYDROXYEICOSAPENTAENOIC ACID, (12S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSF5HC6069 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Pivotal Role of 12S-HETE in Platelet Physiology

An In-Depth Technical Guide to the 12S-HETE Synthesis Pathway in Platelets

In the intricate orchestra of hemostasis and thrombosis, platelets perform a central role, rapidly responding to vascular injury to form a primary hemostatic plug. This activation is driven by a complex network of signaling molecules. Upon stimulation by agonists such as collagen, platelets metabolize arachidonic acid (AA) via two principal enzymatic pathways: the cyclooxygenase (COX) pathway, yielding thromboxane A2 (TxA2), and the lipoxygenase (LOX) pathway.[1][2] While the role of TxA2 is well-established, the functions of the primary product of the platelet-type 12-lipoxygenase (p12-LOX) pathway, 12(S)-hydroxyeicosatetraenoic acid (12S-HETE), are multifaceted and context-dependent.[3]

This guide provides a comprehensive technical overview of the 12S-HETE synthesis pathway in human platelets. We will dissect the molecular machinery from the liberation of its substrate to the enzymatic conversion and downstream signaling. Furthermore, we will furnish detailed, field-proven methodologies for the study of this pathway, designed for researchers, scientists, and drug development professionals seeking to understand and therapeutically target this critical axis in platelet biology.

Part 1: The Core Synthesis Pathway

The synthesis of 12S-HETE is a sequential, multi-step process initiated by platelet activation. The pathway is notable for its rapid induction and the generation of a potent bioactive lipid mediator.

Step 1: Liberation of Arachidonic Acid (AA)

In resting platelets, arachidonic acid, a 20-carbon polyunsaturated fatty acid, is predominantly found in an esterified form within the sn-2 position of membrane phospholipids.[4] The activation of platelets by agonists, most potently by collagen binding to the glycoprotein VI (GPVI) receptor, triggers the activation of cytosolic phospholipase A₂ (cPLA₂).[3][5] This enzyme hydrolyzes the phospholipid membrane, liberating free arachidonic acid into the cytoplasm, making it available as a substrate for both the COX-1 and 12-LOX enzymes.[3][6]

Step 2: 12-Lipoxygenase (12-LOX) Catalysis

The liberated arachidonic acid is the substrate for platelet-type 12-lipoxygenase (p12-LOX, encoded by the ALOX12 gene), the key enzyme in this pathway.[7][8] 12-LOX is a non-heme, iron-containing dioxygenase that catalyzes the insertion of molecular oxygen into arachidonic acid at the C-12 position.[9] This reaction yields an unstable intermediate, 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE).[6][7]

Step 3: Reduction to 12(S)-HETE

The hydroperoxy intermediate, 12(S)-HpETE, is rapidly reduced to its more stable alcohol derivative, 12(S)-HETE, by the action of glutathione peroxidase (GPx).[2][6] 12S-HETE is the principal and most stable end-product of this pathway in platelets. Once synthesized, it can act within the platelet in an autocrine manner, be released to act on nearby cells in a paracrine fashion, or be re-esterified into membrane phospholipids, which may contribute to promoting thrombin generation.[10][11]

Caption: The core enzymatic cascade for 12S-HETE synthesis in platelets.

Part 2: Regulation of the 12-LOX Pathway

The activity of 12-LOX is not constitutive but is tightly regulated by upstream signaling events that follow platelet activation. Understanding this regulation is key to identifying points of therapeutic intervention.

Receptor-Dependent Activation

The most potent physiological activator of the 12-LOX pathway in platelets is collagen.[5] Engagement of collagen with its primary signaling receptor, GPVI, initiates a powerful signaling cascade.[5] This GPVI-dependent pathway involves:

-

Src-family Tyrosine Kinases: Downstream of GPVI, Src kinases like Fyn and Lyn become activated, leading to the phosphorylation of key adapter proteins.

-

Phosphoinositide 3-kinase (PI3K): PI3K is another critical component of the GPVI signaling cascade required for 12-LOX activation.[5]

-

Calcium Mobilization: A sustained increase in intracellular calcium ([Ca²⁺]i) is an absolute requirement for 12-LOX activity.[5]

In contrast to collagen, other agonists show differential effects. Thrombin is a weak activator, typically only inducing 12-HETE synthesis at high concentrations, while ADP alone is ineffective.[5]

Negative Regulatory Mechanisms

The pathway is also subject to negative regulation. Activation of Protein Kinase C (PKC) has been shown to inhibit 12-HETE generation.[5] Similarly, engagement of the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), which contains an immunoreceptor tyrosine-based inhibitory motif (ITIM), suppresses GPVI-mediated 12-LOX product formation.[5]

Caption: Key activators and inhibitors of the 12-LOX pathway in platelets.

Part 3: Downstream Signaling and Biological Functions

The role of 12S-HETE in platelet function has been described as both pro- and anti-thrombotic, suggesting a complex, modulatory role.[3] It can potentiate platelet aggregation and secretion in response to secondary agonists like thrombin.[1] One of the key advances in understanding its function was the identification of the G-protein-coupled receptor GPR31 as a high-affinity receptor for 12S-HETE.[10][12] Binding to GPR31 can initiate various downstream signaling events, including the activation of MAPK and NF-κB pathways in other cell types.[12]

Furthermore, 12S-HETE plays a role in regulating integrin αIIbβ3 activation, which is the final common step in platelet aggregation.[3][13] Inhibition of 12-LOX has been shown to attenuate this activation in response to agonists like collagen and thrombin.[3][9]

Part 4: Methodologies for Studying the 12S-HETE Pathway

Investigating the 12-LOX pathway requires robust and validated experimental protocols. The following section provides step-by-step methodologies for the isolation of platelets and the quantification of 12S-HETE.

Experimental Workflow Overview

Caption: Standard workflow for the analysis of 12S-HETE from platelets.

Protocol 4.1: Isolation of Washed Human Platelets

Causality: This protocol is designed to isolate a pure population of platelets, free from plasma proteins and other blood cells that could interfere with activation studies or metabolize arachidonic acid through different pathways. The use of an acid-citrate-dextrose (ACD) anticoagulant and prostacyclin (PGI₂) is critical to prevent premature platelet activation during the isolation procedure.

Materials:

-

Human whole blood collected into ACD (85 mM trisodium citrate, 71 mM citric acid, 111 mM glucose) tubes.

-

Tyrode's Buffer (e.g., 137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO₃, 0.4 mM NaH₂PO₄, 1 mM MgCl₂, 5.5 mM glucose, pH 7.4).

-

Prostacyclin (PGI₂) stock solution (e.g., 1 mg/mL).

-

Apyrase (e.g., Grade VII, from potato).

Procedure:

-

Centrifuge whole blood at 200 x g for 20 minutes at room temperature (RT) with no brake to obtain platelet-rich plasma (PRP).

-

Carefully collect the upper PRP layer, avoiding the buffy coat.

-

Add PGI₂ to the PRP to a final concentration of 1 µg/mL to prevent platelet activation.

-

Centrifuge the PRP at 800 x g for 15 minutes at RT to pellet the platelets.

-

Discard the supernatant (platelet-poor plasma).

-

Gently resuspend the platelet pellet in Tyrode's Buffer containing 1 µg/mL PGI₂ and apyrase (2 U/mL).

-

Repeat the centrifugation (Step 4) and resuspension (Step 6) steps twice to wash the platelets.

-

After the final wash, resuspend the platelet pellet in Tyrode's Buffer without PGI₂ or apyrase.

-

Count the platelets using a hematology analyzer and adjust the concentration to the desired level (e.g., 3 x 10⁸ platelets/mL) for functional assays.

Protocol 4.2: Quantification of 12S-HETE

The choice of quantification method depends on the required sensitivity, specificity, and available instrumentation.

| Method | Principle | Advantages | Disadvantages |

| LC-MS/MS | Chromatographic separation followed by mass-based detection. | High sensitivity and specificity; can distinguish stereoisomers (12S vs. 12R) with a chiral column.[14] | Requires specialized equipment and expertise. |

| ELISA | Competitive immunoassay using a specific antibody. | High throughput, relatively simple, does not require mass spectrometer.[15] | Potential for cross-reactivity; may not distinguish between stereoisomers.[16] |

A. Sample Preparation (Lipid Extraction)

Causality: 12S-HETE must be extracted from the aqueous sample matrix (platelet suspension) into an organic solvent to concentrate the analyte and remove interfering substances prior to analysis. An internal standard (e.g., deuterated 12-HETE-d8) is added at the beginning to control for extraction efficiency and instrument variability.

-

Perform platelet activation in a defined volume (e.g., 500 µL of washed platelets at 3 x 10⁸/mL) by adding an agonist (e.g., collagen, 5 µg/mL) and incubating for 10 minutes at 37°C.

-

Stop the reaction by adding 2 volumes of ice-cold methanol containing an internal standard (e.g., 12-HETE-d8 to a final concentration of 10-100 ng/mL).[14]

-

Acidify the sample to ~pH 3.5 with 0.1 M HCl to protonate the carboxylic acid group of HETE, facilitating its extraction into an organic solvent.

-

Perform lipid extraction using either:

-

Solid-Phase Extraction (SPE): Use a C18 cartridge. Condition the cartridge with methanol, then water. Load the sample, wash with water, and elute the lipids with methanol or ethyl acetate.

-

Liquid-Liquid Extraction: Add chloroform or ethyl acetate, vortex vigorously, and centrifuge to separate the phases. Collect the lower organic phase.[14]

-

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a small volume of mobile phase (e.g., 100 µL of methanol/water) for analysis.[14]

B. Quantification by LC-MS/MS (Recommended for high accuracy)

Causality: This method provides the highest level of confidence. Chiral chromatography is essential to resolve 12(S)-HETE from its 12(R) isomer, which can be formed by different enzymes or non-enzymatic processes and has distinct biological activities.[14]

-

Inject the reconstituted sample onto a chiral LC column (e.g., Chiralcel OD-RH).

-

Use an appropriate mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% formic acid).

-

Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for 12-HETE (e.g., m/z 319.2 -> 179.1) and the internal standard (e.g., 12-HETE-d8, m/z 327.2 -> 184.1).

-

Quantify the amount of 12S-HETE by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known amounts of purified 12S-HETE.

Conclusion and Future Directions

The 12-lipoxygenase pathway and its primary product, 12S-HETE, are critical modulators of platelet function. While initially overshadowed by the cyclooxygenase pathway, research has firmly established 12-LOX as a key determinant of platelet reactivity and a potential therapeutic target for thrombotic disorders.[3][17] The development of highly selective 12-LOX inhibitors has been instrumental in clarifying its pro-thrombotic role.[7][17]

Future research should focus on further elucidating the downstream signaling of the 12-HETE/GPR31 axis in platelets, understanding the functional consequences of 12-HETE esterification into phospholipids, and exploring the therapeutic potential of targeting this pathway, possibly in combination with existing antiplatelet agents, to achieve potent antithrombotic efficacy with a favorable bleeding profile.[3]

References

- Sekiya, F., Takagi, J., Usui, T., Kawajiri, K., Kobayashi, Y., & Saito, Y. (1991). 12S-hydroxyeicosatetraenoic acid plays a central role in the regulation of platelet activation.

- Tourdot, S., & Holinstat, M. (2017). 12-Lipoxygenase: A Potential Target for Novel Anti-Platelet Therapeutics.

- O'Donnell, V. B., et al. (2005). Platelet 12-Lipoxygenase Activation via Glycoprotein VI.

- Contursi, A., Tacconelli, S., Hofling, U., Bruno, A., Dovizio, M., Ballerini, P., & Patrignani, P. (2022). Biology and pharmacology of platelet-type 12-lipoxygenase in platelets, cancer cells, and their crosstalk. Biochemical Pharmacology, 205, 115252.

- Santos, M. T., Valles, J., Aznar, J., & Perez-Requejo, J. L. (1990). Arachidonic acid metabolism in platelets stored for 5 days. Transfusion, 30(8), 702-706.

- Tourdot, S., et al. (2013). 12-lipoxygenase activity plays an important role in PAR4 and GPVI-mediated platelet reactivity. Journal of Thrombosis and Haemostasis, 11(12), 2240-2249.

- Beck, M. E., et al. (2023). Loss of 12-Lipoxygenase Improves the Post-Transfusion Function of Stored Platelets. Arteriosclerosis, Thrombosis, and Vascular Biology, 43(9), 1636-1649.

- Nylander, S., et al. (2014). Inhibition of 12-lipoxygenase reduces platelet activation and prevents their mitogenic function.

- Davì, G., & Patrono, C. (2007). key contribution of platelet and vascular arachidonic acid metabolism to the pathophysiology of atherothrombosis. Cardiovascular Research, 75(4), 656-668.

- Radmark, O., & Samuelsson, B. (2014). Inhibition of 12-lipoxygenase reduces platelet activation and prevents their mitogenic function.

- Holman, T. R., et al. (2018).

- Ishizuka, N., et al. (2002). Platelet-Derived 12-Hydroxyeicosatetraenoic Acid Plays an Important Role in Mediating Canine Coronary Thrombosis by Regulating Platelet Glycoprotein IIb/IIIa Activation.

- 12-Hydroxyeicosatetraenoic acid. (n.d.). In Wikipedia. Retrieved January 8, 2026.

- Li, Y., et al. (2022). Key Role of 12-Lipoxygenase and Its Metabolite 12-Hydroxyeicosatetraenoic Acid (12-HETE) in Diabetic Retinopathy. Journal of Ophthalmology, 2022, 9845354.

- Ishizuka, N., et al. (2002). Platelet-derived 12-hydroxyeicosatetraenoic acid plays an important role in mediating canine coronary thrombosis by regulating platelet glycoprotein IIb/IIIa activation.

- Bio-protocol. (2020). Measurement of 12(S)-HETE Level. Bio-protocol, 10(14), e3688.

- Tourdot, S., & Holinstat, M. (2017).

- Mesaros, C., et al. (2019). Quantification of eicosanoids and their metabolites in biological matrices: a review. Bioanalysis, 11(13), 1255-1277.

- Rauta, J., et al. (2020). Platelets induce free and phospholipid-esterified 12-hydroxyeicosatetraenoic acid generation in colon cancer cells by delivering 12-lipoxygenase. Journal of Lipid Research, 61(10), 1345-1358.

- BenchChem. (2025). Quantification of 12(R)-HETE in biological samples using LC-MS/MS.

- Sossa, C., et al. (2000). Increased Levels of 12(S)-HETE in Patients With Essential Hypertension. Hypertension, 36(5), 878-883.

Sources

- 1. 12S-hydroxyeicosatetraenoic acid plays a central role in the regulation of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. 12-Lipoxygenase: A Potential Target for Novel Anti-Platelet Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. 12-lipoxygenase activity plays an important role in PAR4 and GPVI-mediated platelet reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Biology and pharmacology of platelet-type 12-lipoxygenase in platelets, cancer cells, and their crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Platelets induce free and phospholipid-esterified 12-hydroxyeicosatetraenoic acid generation in colon cancer cells by delivering 12-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Platelet-derived 12-hydroxyeicosatetraenoic acid plays an important role in mediating canine coronary thrombosis by regulating platelet glycoprotein IIb/IIIa activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 4.4. Measurement of 12(S)-HETE Level [bio-protocol.org]

- 16. ahajournals.org [ahajournals.org]

- 17. Discovery and application of 12-lipoxygenase inhibitors as anti-platelet agents [morressier.com]

12S-HETE signaling cascade in endothelial cells

An In-Depth Technical Guide to the 12S-HETE Signaling Cascade in Endothelial Cells

Executive Summary

12(S)-hydroxyeicosatetraenoic acid (12S-HETE) is a bioactive lipid mediator derived from arachidonic acid through the action of the 12-lipoxygenase (12-LOX) enzyme. Once considered merely a byproduct of lipid metabolism, 12S-HETE is now recognized as a potent signaling molecule with profound effects on vascular endothelial cell pathophysiology. It plays a critical role in orchestrating a range of cellular responses, including angiogenesis, inflammation, proliferation, and migration. The discovery of its high-affinity G protein-coupled receptor, GPR31, has provided a mechanistic anchor to understand its diverse biological functions. Dysregulation of the 12S-HETE/GPR31 signaling axis is implicated in numerous pathologies, such as diabetic retinopathy, atherosclerosis, and tumor metastasis, making it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the , from receptor activation to downstream cellular consequences, and details established methodologies for its investigation.

The Genesis of a Signaling Lipid: 12-LOX and 12S-HETE Synthesis

The 12S-HETE signaling cascade begins with the enzymatic conversion of arachidonic acid, a polyunsaturated fatty acid typically released from the cell membrane by phospholipase A2. The key enzyme in this process is 12-lipoxygenase (12-LOX), which catalyzes the dioxygenation of arachidonic acid to form 12(S)-hydroperoxyeicosatetraenoic acid (12S-HpETE).[1][2] This unstable intermediate is then rapidly reduced by cellular glutathione peroxidases to the more stable 12S-HETE.[1][2][3] This metabolic pathway is active in various cell types, including platelets, leukocytes, cancer cells, and, critically for vascular biology, endothelial cells.[4][5] Pathological conditions such as hyperglycemia and hypoxia can upregulate 12-LOX expression and activity, leading to increased production of 12S-HETE and subsequent endothelial dysfunction.[1][4]

The Primary Receptor: GPR31 (12-HETER)

For years, the precise mechanism of 12S-HETE action was elusive. A significant breakthrough was the identification of the orphan G protein-coupled receptor GPR31 as a high-affinity receptor for 12S-HETE, leading to its renaming as the 12-HETE receptor (12-HETER).[1][2][6] Studies have demonstrated that GPR31 binds 12S-HETE with high affinity and specificity, initiating intracellular signaling.[6][7] This interaction is stereospecific, a hallmark of a true receptor-ligand relationship.[6] GPR31 expression has been confirmed in various endothelial cells, including human umbilical vein endothelial cells (HUVEC) and human retinal microvascular endothelial cells (HRMECs), providing a direct link between 12S-HETE and endothelial cell response.[8][9] While GPR31 is the primary receptor, some effects of 12-HETE have also been linked to interactions with other receptors, such as the thromboxane A2 (TP) receptor, where it can act as a competitive inhibitor.[3][10]

Core Signaling Cascades in Endothelial Cells

Upon binding of 12S-HETE, GPR31 undergoes a conformational change, activating heterotrimeric G proteins and triggering multiple downstream signaling pathways. Evidence suggests coupling primarily through Gαi/o proteins, as many downstream effects are sensitive to pertussis toxin.[7][11]

The PI3K/Akt Pathway: A Pro-Survival and Angiogenic Axis

One of the most critical pathways activated by 12S-HETE in endothelial cells is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This cascade is central to cell survival, proliferation, and angiogenesis. Activation of 12-LOX/12S-HETE signaling has been shown to revive the PI3K/Akt pathway, promoting endothelial cell survival by inhibiting mitochondria-dependent apoptosis.[4] This pro-survival signal is crucial in environments like hypoxia, where 12S-HETE promotes angiogenesis and suppresses apoptotic responses in a PI3K/Akt-dependent manner.[3][4]

The MAPK/ERK Pathway: Driving Cell Proliferation and Migration

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK1/2) branch, is a key driver of cell growth and motility. The 12S-HETE/GPR31 axis directly engages this pathway.[6][7] Treatment of endothelial cells with 12S-HETE leads to the phosphorylation and activation of MEK and ERK1/2.[6] This activation is fundamental to the mitogenic effects of 12S-HETE, stimulating DNA synthesis and enhancing endothelial cell growth.[12] Furthermore, this pathway is involved in promoting endothelial cell migration, a key process in wound healing and angiogenesis.[4]

The NF-κB Pathway and Endothelial Inflammation

12S-HETE is a potent pro-inflammatory mediator. Its signaling through GPR31 activates the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation.[1][6] This activation proceeds via the phosphorylation of IκBα, leading to its degradation and the subsequent translocation of the p65 subunit of NF-κB to the nucleus.[13][14] In the nucleus, NF-κB drives the transcription of pro-inflammatory genes, including adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[13][14] Upregulation of these molecules on the endothelial surface promotes leukocyte adhesion, a critical initiating event in atherosclerosis.[15][16]

Regulation of Vascular Permeability

A key feature of endothelial dysfunction is increased vascular permeability. 12S-HETE directly contributes to this by disrupting the integrity of endothelial cell junctions.[13][14] It alters the phosphorylation status of core adherens junction proteins, including VE-cadherin and β-catenin, which promotes their dissociation and weakens cell-cell adhesion.[13][14] This disruption of the endothelial barrier allows for the leakage of fluids and macromolecules and facilitates the transendothelial migration of inflammatory cells.[13][14]

Crosstalk with VEGF Signaling

Vascular Endothelial Growth Factor (VEGF) is a master regulator of angiogenesis. The 12S-HETE pathway exhibits significant crosstalk with VEGF signaling. 12S-HETE can upregulate the expression of VEGF in certain contexts, creating a positive feedback loop that amplifies the angiogenic response.[1][2] Furthermore, 12S-HETE can induce the phosphorylation of VEGF Receptor-2 (VEGF-R2), the primary signaling receptor for VEGF-A on endothelial cells.[17][18] This activation can occur in a setting of suppressed protein tyrosine phosphatases (like SHP-1), which normally act as a brake on receptor tyrosine kinase activity, thereby sensitizing the endothelial cell to pro-angiogenic stimuli.[17][18]

Diagram of the 12S-HETE Signaling Cascade

Caption: Core signaling pathways activated by 12(S)-HETE in endothelial cells.

Pathophysiological Consequences of 12S-HETE Signaling

The activation of these core signaling cascades translates into significant functional changes in endothelial cells, contributing to vascular pathology.

| Pathophysiological Outcome | Key Mediating Pathways | Cellular Consequence | Associated Diseases |

| Angiogenesis | PI3K/Akt, MAPK/ERK, VEGF | Increased endothelial cell proliferation, migration, survival, and tube formation.[4][12] | Diabetic Retinopathy, Cancer |

| Inflammation | NF-κB | Upregulation of ICAM-1 and VCAM-1, leading to enhanced monocyte adhesion.[13][15][16] | Atherosclerosis |

| Endothelial Dysfunction | Multiple | Impaired vasodilation, pro-thrombotic state, increased oxidative stress.[19][20] | Diabetes, Hypertension |

| Increased Permeability | Adherens Junction Disruption | Breakdown of the endothelial barrier, leading to vascular leakage.[13][14] | Diabetic Macular Edema |

| Cell Retraction | Cytoskeletal Remodeling | Formation of gaps between endothelial cells, exposing the subendothelial matrix.[21] | Tumor Metastasis |

Methodologies for Studying the 12S-HETE Signaling Cascade

Investigating the 12S-HETE pathway requires a suite of validated in vitro and in vivo techniques. The following protocols provide a framework for key experiments.

Endothelial Cell Culture and Stimulation

-

Causality: The choice of endothelial cells (e.g., HUVECs, HRMECs, or Pulmonary Artery Endothelial Cells [PAECs]) should be dictated by the research question, as origins can influence responses.[4][8][13] Serum starvation (e.g., 0.5-1% FBS for 4-6 hours) prior to stimulation is crucial to reduce basal signaling activity, ensuring that observed effects are attributable to the 12S-HETE treatment.

-

Protocol:

-

Culture endothelial cells in appropriate media (e.g., EGM-2) to 80-90% confluency.

-

Aspirate media and replace with low-serum basal media for 4-6 hours.

-

Prepare a stock solution of 12S-HETE (Cayman Chemical or similar) in ethanol. Dilute to the final desired concentration (typically 0.1-1 µM) in basal media immediately before use.[9]

-

Add the 12S-HETE-containing media to the cells and incubate for the desired time (e.g., 15-30 min for phosphorylation events, 6-24 hours for protein expression or functional assays).

-

For inhibitor studies, pre-incubate cells with the inhibitor (e.g., a 12-LOX inhibitor like baicalein, or a pathway inhibitor like LY294002 for PI3K) for 30-60 minutes before adding 12S-HETE.[4][17]

-

Western Blot Analysis of Signaling Proteins

-

Causality: This technique provides a semi-quantitative assessment of protein activation (via phospho-specific antibodies) and total protein expression. It is essential for confirming that 12S-HETE activates the specific kinases (Akt, ERK, etc.) proposed in the signaling cascade.

-

Protocol:

-

After stimulation (see 5.1), place the culture dish on ice and wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-phospho-Akt Ser473, anti-phospho-ERK1/2 Thr202/Tyr204, anti-ICAM-1; all typically 1:1000 dilution) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Strip and re-probe the membrane for total protein (e.g., anti-Akt, anti-ERK) and a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

In Vitro Angiogenesis (Tube Formation) Assay

-

Causality: This assay models the late stage of angiogenesis, where endothelial cells form capillary-like structures. It provides a direct functional readout of the pro-angiogenic capacity of 12S-HETE.

-

Protocol:

-

Thaw Matrigel or a similar basement membrane extract on ice. Pipette 50 µL into each well of a 96-well plate and allow it to polymerize at 37°C for 30-60 minutes.

-

Harvest endothelial cells and resuspend them in basal media at a density of 2 x 10^5 cells/mL.

-

Add 12S-HETE (or vehicle control) to the cell suspension.

-

Seed 100 µL of the cell suspension (20,000 cells) into each Matrigel-coated well.

-

Incubate at 37°C for 4-12 hours.

-

Visualize the tube network using a phase-contrast microscope.

-

Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops using software like ImageJ with the Angiogenesis Analyzer plugin.

-

Workflow for In Vitro Tube Formation Assay

Caption: Step-by-step workflow for the endothelial tube formation assay.

Endothelial Cell Migration (Wound Healing) Assay

-

Causality: This assay assesses the ability of 12S-HETE to induce directional cell migration, a fundamental component of angiogenesis and vessel repair. The rate of "wound" closure is a direct measure of this migratory capacity.

-

Protocol:

-

Grow endothelial cells to a confluent monolayer in a 6-well plate.

-

Create a uniform, cell-free "wound" by scratching the monolayer with a sterile p200 pipette tip.

-

Gently wash with PBS to remove dislodged cells.

-

Replace the media with low-serum media containing 12S-HETE or a vehicle control.

-

Capture an image of the wound at time 0.

-

Incubate the plate at 37°C.

-

Capture images of the same wound field at subsequent time points (e.g., 6, 12, and 24 hours).

-

Measure the area of the wound at each time point using ImageJ. Calculate the percentage of wound closure relative to the time 0 image.

-

Therapeutic Targeting and Future Directions

The central role of the 12S-HETE/GPR31 axis in driving pro-inflammatory and pro-angiogenic states makes it an attractive target for drug development.[9] Strategies include:

-

12-LOX Inhibition: Developing specific inhibitors for the 12-LOX enzyme to prevent the production of 12S-HETE.[1]

-

GPR31 Antagonism: Designing small molecule or biologic antagonists that block 12S-HETE from binding to its receptor.

-

Targeting Downstream Nodes: Inhibiting key downstream signaling molecules like PI3K or MEK, although this approach lacks specificity to the 12S-HETE pathway.

Future research should focus on developing more specific pharmacological tools to dissect the pathway's role in different vascular beds and disease contexts. Elucidating the mechanisms of GPR31 desensitization and internalization will also be critical for understanding long-term signaling and for designing effective therapeutic strategies. The 12S-HETE signaling cascade represents a pivotal nexus in vascular biology, and its continued exploration holds significant promise for novel treatments of vascular diseases.

References

- Liu, Y., Tian, C., Liu, W., Wang, X., Gao, L., Xiao, L., Yang, L., Li, W., Liu, G., Chen, L., & Zhang, J. (2018). 12-Lipoxygenase and 12-hydroxyeicosatetraenoic acid regulate hypoxic angiogenesis and survival of pulmonary artery endothelial cells via PI3K/Akt pathway. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

- Setty, B. N., Werner, M. H., & Hannun, Y. A. (1995). 12(S)-HETE is a mitogenic factor for microvascular endothelial cells: its potential role in angiogenesis.

- Wang, D., Li, Y., Zhang, Y., & Zhang, L. (2022). Key Role of 12-Lipoxygenase and Its Metabolite 12-Hydroxyeicosatetraenoic Acid (12-HETE)

- Wang, D., Li, Y., Zhang, Y., & Zhang, L. (2021). Key Role of 12-Lipoxygenase and Its Metabolite 12-Hydroxyeicosatetraenoic Acid (12-HETE)

- Li, N., Yi, F., He, X., et al. (2018). An ALOX12-12-HETE-GPR31 signaling axis is a key mediator of hepatic ischemia-reperfusion injury.

- Chen, J. W., Chen, S. L., Wu, X. R., et al. (2025). 12/15-lipoxygenase mediates disturbed flow-induced endothelial dysfunction and atherosclerosis. Molecular Medicine. [Link]

- Guo, Y., Zhang, W., Geng, L., et al. (2011). Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid. Journal of Biological Chemistry. [Link]

- McCracken, E., & Fowler, C. J. (2018). Regulation of Tissue Inflammation by 12-Lipoxygenases. International Journal of Molecular Sciences. [Link]

- Rocic, P., & Reho, J. J. (2021). Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches. Pharmacology & Therapeutics. [Link]

- Wikipedia contributors. (2023).

- Wang, X., Gao, L., Xiao, L., et al. (2019). 12(S)‐hydroxyeicosatetraenoic acid impairs vascular endothelial permeability by altering adherens junction phosphorylation levels and affecting the binding and dissociation of its components in high glucose‐induced vascular injury.

- Reactome. GPR31 is a receptor for 12(S)-HETE.

- Opreanu, M., et al. (2023). The 12-HETE/GPR31 Axis as a Novel Therapeutic Target for Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. [Link]

- Chen, J. W., Chen, S. L., Wu, X. R., et al. (2025). 12/15-lipoxygenase mediates disturbed flow-induced endothelial dysfunction and atherosclerosis.

- Schlegel, P., Soni, H., Scherer, C., et al. (2020). 12(S)-HETE mediates diabetes-induced endothelial dysfunction by activating intracellular endothelial cell TRPV1.

- Ibrahim, A. S., El-Remessy, A. B., Matragoon, S., et al. (2011). 12/15-Lipoxygenase-Derived Lipid Metabolites Induce Retinal Endothelial Cell Barrier Dysfunction: Contribution of NADPH Oxidase. PLoS ONE. [Link]

- Bolick, D. T., & Hedrick, C. C. (2006). Lipoxygenase Pathways as Mediators of Early Inflammatory Events in Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

- Wang, X., Gao, L., Xiao, L., et al. (2019). 12(S)-hydroxyeicosatetraenoic acid impairs vascular endothelial permeability by altering adherens junction phosphorylation levels and affecting the binding and dissociation of its components in high glucose-induced vascular injury.

- Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta. [Link]

- Ho, P. F., Johnson, R. A., & Campbell, W. B. (2014). Endothelial 12(S)-HETE vasorelaxation is mediated by thromboxane receptor inhibition in mouse mesenteric arteries.

- Ibrahim, A. S., et al. (2011). 12/15-Lipoxygenase-Derived Lipid Metabolites Induce Retinal Endothelial Cell Barrier Dysfunction: Contribution of NADPH Oxidase.

- Honn, K. V., Grossi, I. M., Diglio, C. A., & Taylor, J. D. (1989). Enhanced tumor cell adhesion to the subendothelial matrix resulting from 12(S)-HETE-induced endothelial cell retraction. Cancer Research. [Link]

- Creative Diagnostics. (2025). Understanding Hydroxyeicosatetraenoic Acid (12-HETE) and Its Detection Using ELISA Kits.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. lykerabiomed.com [lykerabiomed.com]

- 6. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | GPR31 is a receptor for 12(S)-HETE [reactome.org]

- 8. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 9. arvojournals.org [arvojournals.org]

- 10. Endothelial 12(S)-HETE vasorelaxation is mediated by thromboxane receptor inhibition in mouse mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 12(S)-HETE is a mitogenic factor for microvascular endothelial cells: its potential role in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 12(S)‐hydroxyeicosatetraenoic acid impairs vascular endothelial permeability by altering adherens junction phosphorylation levels and affecting the binding and dissociation of its components in high glucose‐induced vascular injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 12(S)-hydroxyeicosatetraenoic acid impairs vascular endothelial permeability by altering adherens junction phosphorylation levels and affecting the binding and dissociation of its components in high glucose-induced vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. 12/15-Lipoxygenase-Derived Lipid Metabolites Induce Retinal Endothelial Cell Barrier Dysfunction: Contribution of NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 12/15-lipoxygenase mediates disturbed flow-induced endothelial dysfunction and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 12(S)-HETE mediates diabetes-induced endothelial dysfunction by activating intracellular endothelial cell TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enhanced tumor cell adhesion to the subendothelial matrix resulting from 12(S)-HETE-induced endothelial cell retraction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Inflammation: A Technical Guide to the Mechanism of 12(S)-HETE-Induced Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 12(S)-HETE in Inflammatory Processes

Arachidonic acid, a key polyunsaturated fatty acid integrated into cellular membranes, serves as a precursor to a vast family of bioactive lipid mediators known as eicosanoids.[1] These molecules are pivotal in regulating a multitude of physiological and pathological responses. Within the complex web of arachidonic acid metabolism, the lipoxygenase (LOX) pathway gives rise to hydroxyeicosatetraenoic acids (HETEs), which have been identified as critical signaling molecules.[1] Specifically, 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE], a prominent product of the 12-lipoxygenase (12-LOX) enzyme, has garnered substantial interest for its intricate roles in cellular signaling.[2][3] Dysregulation of the 12(S)-HETE biosynthetic pathway is increasingly implicated in the pathogenesis of a wide spectrum of inflammatory diseases, including atherosclerosis, diabetes, and cancer.[2][4] This in-depth technical guide will elucidate the core mechanisms of 12(S)-HETE-induced inflammation, providing a comprehensive resource for researchers and professionals in drug development.

I. Biosynthesis of 12(S)-HETE: The 12-Lipoxygenase Pathway

The primary route for 12(S)-HETE production is the enzymatic conversion of arachidonic acid by 12-lipoxygenase (12-LOX).[5] This enzyme catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid, forming 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE). Subsequently, the unstable 12(S)-HpETE is rapidly reduced to the more stable 12(S)-HETE by cellular peroxidases, such as glutathione peroxidase.

The expression and activity of 12-LOX are cell-type specific, with high levels found in platelets, macrophages, and certain cancer cells.[5] Inflammatory stimuli, such as cytokines and lipopolysaccharide (LPS), can upregulate 12-LOX expression and activity, leading to increased production of 12(S)-HETE and exacerbation of the inflammatory response.[6]

II. The 12(S)-HETE Receptor: GPR31 and Downstream Signaling

12(S)-HETE exerts its extracellular effects primarily through a specific G protein-coupled receptor (GPCR), GPR31, also known as the 12(S)-HETE receptor.[7] The binding of 12(S)-HETE to GPR31 is a high-affinity interaction, with a reported dissociation constant (Kd) of approximately 4.8 nM and an EC50 for GTPγS coupling of 0.28 ± 1.26 nM. GPR31 is coupled to Gαi/o proteins, and its activation by 12(S)-HETE initiates a cascade of intracellular signaling events that are predominantly pro-inflammatory.[3][7]

Activation of GPR31 by 12(S)-HETE leads to the stimulation of several key downstream signaling pathways, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: 12(S)-HETE has been shown to activate the p38 MAPK and ERK1/2 pathways.[8] This activation is critical for the subsequent induction of inflammatory gene expression.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The 12(S)-HETE/GPR31 axis can also lead to the activation of the NF-κB signaling cascade, a master regulator of inflammation.[3] This occurs through the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[9]

The following diagram illustrates the signaling pathway of 12(S)-HETE-induced inflammation:

Caption: 12(S)-HETE signaling cascade.

III. Cellular and Physiological Consequences of 12(S)-HETE-Induced Inflammation

The activation of these signaling pathways by 12(S)-HETE culminates in a range of pro-inflammatory cellular responses:

-

Cytokine and Chemokine Production: 12(S)-HETE stimulates various immune and endothelial cells to produce and release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as chemokines like Monocyte Chemoattractant Protein-1 (MCP-1).[2][10] This amplifies the inflammatory cascade by recruiting more immune cells to the site of inflammation.

-

Endothelial Dysfunction: In endothelial cells, 12(S)-HETE increases vascular permeability and promotes the expression of adhesion molecules, facilitating the adhesion and transmigration of leukocytes from the bloodstream into tissues.[3][9] This is a critical early step in the development of inflammatory lesions, such as atherosclerotic plaques.

-

Angiogenesis: 12(S)-HETE has been shown to be a mitogenic factor for microvascular endothelial cells, promoting their proliferation and tube formation, which are key processes in angiogenesis.[11] While essential for wound healing, pathological angiogenesis contributes to diseases like cancer and diabetic retinopathy.

-

Oxidative Stress: 12(S)-HETE can induce the production of reactive oxygen species (ROS) through the activation of NADPH oxidase, contributing to oxidative stress and further tissue damage.[2]

The following table summarizes the quantitative effects of 12(S)-HETE on key inflammatory markers:

| Cell Type | Inflammatory Marker | Effect of 12(S)-HETE Treatment | Fold Change/Increase | Reference |

| Human Aortic Endothelial Cells (HAECs) | Monocyte Adhesion | Increased adhesion of monocytes. | ~3-fold | [3] |

| Murine Microvascular Endothelial Cells | DNA Synthesis | Increased thymidine incorporation. | >4-fold | [11] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Transendothelial Migration of THP-1 cells | Increased migration of monocytic cells. | ~3-fold | [9] |

| RAW 264.7 Macrophages | MCP-1 Secretion | Increased secretion of MCP-1. | Concentration-dependent increase | [12] |

| Porcine Vascular Smooth Muscle Cells (VSMCs) | Cellular Hypertrophy | Increased cell size. | Similar potency to Angiotensin II | [8] |

IV. Experimental Protocols for Studying 12(S)-HETE-Induced Inflammation

To facilitate research in this area, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Induction of Inflammatory Response in Macrophages by 12(S)-HETE and Measurement of Cytokine Expression by qPCR

Rationale: Macrophages are central players in the inflammatory response. The murine macrophage cell line RAW 264.7 is a widely used and well-characterized model for studying inflammatory signaling. This protocol details how to stimulate these cells with 12(S)-HETE and quantify the resulting expression of pro-inflammatory cytokines using quantitative real-time PCR (qPCR), a highly sensitive method for gene expression analysis.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM high glucose medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

12(S)-HETE (Cayman Chemical or equivalent)

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (positive control)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR Master Mix

-

Primers for TNF-α, IL-6, MCP-1, and a housekeeping gene (e.g., GAPDH or β-actin)

-

qPCR instrument

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete DMEM in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

-

Stimulation:

-

Starve the cells in serum-free DMEM for 2-4 hours prior to stimulation.

-

Prepare working solutions of 12(S)-HETE in serum-free DMEM at final concentrations of 10 nM, 100 nM, and 1 µM.

-

Prepare a positive control of 100 ng/mL LPS.

-

Add the respective treatments to the cells and incubate for 4-6 hours. Include a vehicle control (e.g., ethanol, the solvent for 12(S)-HETE).

-

-

RNA Extraction:

-

After incubation, lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.

-

Follow the manufacturer's protocol to extract and purify total RNA.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration 200-500 nM), and cDNA template.

-

Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

Perform a melt curve analysis to ensure the specificity of the amplified products.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

-

The following diagram outlines the experimental workflow:

Caption: Workflow for qPCR analysis.

Protocol 2: In Vitro Endothelial Cell Permeability Assay (Transwell Assay)

Rationale: Increased vascular permeability is a hallmark of inflammation. The Transwell assay provides a robust in vitro model to quantify the effect of inflammatory mediators on the integrity of an endothelial cell monolayer. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell model for studying endothelial function.

Materials:

-

HUVECs

-

Endothelial cell growth medium (e.g., EGM-2)

-

Transwell inserts with a polycarbonate membrane (e.g., 0.4 µm pore size)

-

FITC-dextran (70 kDa)

-

12(S)-HETE

-

Fluorometer

Procedure:

-

Cell Seeding: Seed HUVECs onto the upper chamber of the Transwell inserts at a density that will form a confluent monolayer within 2-3 days.

-

Monolayer Formation: Culture the cells until a tight monolayer is formed, which can be confirmed by measuring the transendothelial electrical resistance (TEER) or by visual inspection.

-

Stimulation:

-

Replace the medium in both the upper and lower chambers with serum-free medium.

-

Add 12(S)-HETE (e.g., 100 nM) to the upper chamber and incubate for a predetermined time (e.g., 4 hours). Include a vehicle control.

-

-

Permeability Measurement:

-

Add FITC-dextran to the upper chamber at a final concentration of 1 mg/mL.

-

Incubate for 30-60 minutes.

-

Collect samples from the lower chamber.

-

-

Quantification:

-

Measure the fluorescence of the samples from the lower chamber using a fluorometer.

-

An increase in fluorescence in the lower chamber indicates increased permeability of the endothelial monolayer.

-

V. Pharmacological Inhibition of the 12-LOX Pathway: A Therapeutic Strategy

Given the pro-inflammatory role of 12(S)-HETE, the 12-LOX pathway has emerged as a promising target for the development of anti-inflammatory drugs. Several inhibitors of 12-LOX have been developed and are used as research tools to probe the function of this pathway.

Causality in Inhibitor Selection:

-

Baicalein: A natural flavonoid that acts as a non-selective LOX inhibitor.[6][13] Its broad-spectrum activity can be a limitation when trying to dissect the specific role of 12-LOX. However, its ready availability and established use make it a common choice for initial studies.[4]

-

ML355: A potent and highly selective small-molecule inhibitor of human 12-LOX.[7] Its selectivity makes it a superior tool for specifically interrogating the function of 12-LOX without affecting other lipoxygenase or cyclooxygenase pathways. The choice of ML355 over less selective inhibitors is crucial for attributing observed effects directly to the inhibition of 12-LOX.

Furthermore, the development of specific antagonists for the GPR31 receptor holds therapeutic potential for blocking the pro-inflammatory effects of 12(S)-HETE at the receptor level.[14][15]

Conclusion

12(S)-HETE is a potent lipid mediator that plays a central role in the initiation and propagation of inflammation. Through its interaction with the GPR31 receptor, it activates key pro-inflammatory signaling pathways, leading to a cascade of cellular events that contribute to the pathology of numerous inflammatory diseases. A thorough understanding of the mechanisms of 12(S)-HETE-induced inflammation, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies targeting this important pathway.

References

- Guo, Y., et al. (2011). Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid. Journal of Biological Chemistry, 286(35), 31143-31150.

- Dobrian, A. D., et al. (2021). Regulation of Tissue Inflammation by 12-Lipoxygenases. International Journal of Molecular Sciences, 22(9), 4848.

- Wang, L., et al. (2019). 12(S)-hydroxyeicosatetraenoic acid impairs vascular endothelial permeability by altering adherens junction phosphorylation levels and affecting the binding and dissociation of its components in high glucose-induced vascular injury.

- Patricia, M. K., et al. (2000). Lipoxygenase Products Increase Monocyte Adhesion to Human Aortic Endothelial Cells. Arteriosclerosis, Thrombosis, and Vascular Biology, 20(11), 2420-2426.

- Tang, D. G., et al. (1995). 12(S)-HETE is a mitogenic factor for microvascular endothelial cells: its potential role in angiogenesis.

- Reddy, S. T., et al. (1998). Regulation of 12-Lipoxygenase by Cytokines in Vascular Smooth Muscle Cells. Hypertension, 31(1), 295-301.

- Ye, W., et al. (2014).

- BenchChem. (2025).

- Advansta. (n.d.). Advansta's Step-by-Step Guide to Western Blots. Diagomics.

- ResearchGate. (n.d.). Fold change in TNF, IL-1β and NOS2 gene expression levels at 6 h and 24...

- BenchChem. (2025). The Core of Inflammation and Cellular Signaling: A Technical Guide to the Biosynthesis of 12(S)

- Chen, M., et al. (2012). 12-Lipoxygenase and 12-hydroxyeicosatetraenoic acid regulate hypoxic angiogenesis and survival of pulmonary artery endothelial cells via PI3K/Akt pathway. American Journal of Physiology-Cell Physiology, 302(4), C695-C705.

- Powell, W. S., & Rokach, J. (2015). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(4), 340-355.

- ResearchGate. (2025). Abstract 512: Inflammatory Expression of Monocyte Chemoattractant Protein 1 by Macrophages is Regulated by ATP-Binding Cassette A1-dependent Efflux of 12-Hydroxyeicosatrienoic Acid.

- Rai, G., et al. (2013). Discovery of ML355, a Potent and Selective Inhibitor of Human 12-Lipoxygenase. Probe Reports from the NIH Molecular Libraries Program.

- ResearchGate. (2025). Baicalein is a potent in vitro inhibitor against both reticulocyte 15-human and platelet 12-human lipoxygenases.

- Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (37), 1843.

- Chen, C. H., et al. (2005). Inhibition of 12-lipoxygenase During Baicalein-Induced Human Lung Nonsmall Carcinoma H460 Cell Apoptosis. Anticancer Research, 25(6B), 4177-4184.

- Manega, C. M., et al. (2019). 12(S)-Hydroxyeicosatetraenoic acid downregulates monocyte-derived macrophage efferocytosis: New insights in atherosclerosis. Pharmacological Research, 144, 336-342.

- Kaylan, K. B., et al. (2025).

- Endothelial Cell Permeability Assay Kit (24 SPL PC inserts, 100 assays) Catalog Number. (n.d.).

- ResearchGate. (n.d.). The fold changes in the TNF-α (A) and IL-6 (B) production in the cells...

- Bartosh, T. J., & Ylostalo, J. H. (2014).

- Regulation of Tissue Inflamm

- Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. (2021). MDPI.

- Anti-Inflammatory Effects of Solanum tuberosum L. Polysaccharide and Its Limited Gene Expression Profile. (2022). MDPI.

- Reddy, S. T., et al. (2002). The oxidized lipid and lipoxygenase product 12(S)-hydroxyeicosatetraenoic acid induces hypertrophy and fibronectin transcription in vascular smooth muscle cells via p38 MAPK and cAMP response element-binding protein activation. Mediation of angiotensin II effects. Journal of Biological Chemistry, 277(12), 9920-9928.

- Deactivation of 12(S)-HETE through (ω-1)-hydroxylation and β-oxidation in alternatively activated macrophages. (2017). Journal of Lipid Research, 58(12), 2343-2354.

- Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (2010). Methods in Molecular Biology, 638, 169-181.

- In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. (2017). Bio-protocol, 7(9), e2272.

- Sklar, L. A., et al. (2007). Discovery of Selective Probes and Antagonists for G Protein-Coupled Receptors FPR/FPRL1 and GPR30. Assay and Drug Development Technologies, 5(3), 391-403.

- Western Blot Handbook & Troubleshooting Guide. (n.d.). HC-A-23May12-EN01.

- Pellegrini, G., et al. (1998). 12-Hydroxyeicosatetraenoic acid upregulates P-selectin-induced tissue factor activity on monocytes. FEBS Letters, 441(3), 463-466.

- Monocyte Adhesion Assays for Detecting Endothelial Cell Activation in Vascular Inflammation and Atherosclerosis. (2015). Methods in Molecular Biology, 1267, 13-23.

- (PDF) 15-oxoeicosatetraenoic acid mediates monocyte adhesion to endothelial cell. (2017). Lipids in Health and Disease, 16(1), 124.

- (PDF) Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. (2025).

- A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression. (1998). Proceedings of the National Academy of Sciences, 95(22), 13175-13180.

- (PDF) In Vitro Screening Method for Characterization of Macrophage Activation Responses. (2025).

- Monocyte Chemoattractant Protein-1 (MCP-1): An Overview. (2009). Journal of Interferon & Cytokine Research, 29(12), 797-804.

- Enhanced tumor cell adhesion to the subendothelial matrix resulting from 12(S)-HETE-induced endothelial cell retraction. (1994). Cancer Research, 54(16), 4318-4327.

- Phosphorylation and inhibition of p38 MAPK. (A and B) Western blot... (n.d.).

- Discovery of novel and selective GPR17 antagonists as pharmacological tools for developing new therapeutic strategies in diabetes and obesity. (2021). Acta Pharmacologica Sinica, 42(12), 2003-2015.

- Endothelial paracellular permeability assay. (2017). Protocols.io.

- Opposing Regulation of TNF Responses and IL-1β+ Macrophages by PGE2-cAMP and IFN-γ Signaling. (2024). bioRxiv.

- A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages. (2022). Journal of Visualized Experiments, (188), e64516.

- Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line. (1998). Food and Chemical Toxicology, 36(8), 693-702.

- In vivo Effects of a GPR30 Antagonist. (2009).

- TIPE2 May Target the Nrf2/HO-1 Pathway to Inhibit M1 Macrophage–Related Neutrophilic Inflammation in Asthma. (2021). Frontiers in Immunology, 12, 642646.

- In vivo effects of a GPR30 antagonist. (2009).

Sources

- 1. 12(S)-hydroxyeicosatetraenoic acid impairs vascular endothelial permeability by altering adherens junction phosphorylation levels and affecting the binding and dissociation of its components in high glucose-induced vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential gene expression mediated by 15-hydroxyeicosatetraenoic acid in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Inhibition of 12-lipoxygenase during baicalein-induced human lung nonsmall carcinoma H460 cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipoxygenase Products Increase Monocyte Adhesion to Human Aortic Endothelial Cells [ouci.dntb.gov.ua]

- 6. Inhibition of 12/15 lipoxygenase by baicalein reduces myocardial ischemia/reperfusion injury via modulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of ML355, a Potent and Selective Inhibitor of Human 12-Lipoxygenase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 12(S)‐hydroxyeicosatetraenoic acid impairs vascular endothelial permeability by altering adherens junction phosphorylation levels and affecting the binding and dissociation of its components in high glucose‐induced vascular injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | TIPE2 May Target the Nrf2/HO-1 Pathway to Inhibit M1 Macrophage–Related Neutrophilic Inflammation in Asthma [frontiersin.org]

- 11. 12(S)-HETE is a mitogenic factor for microvascular endothelial cells: its potential role in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 12-Lipoxygenase: A Potential Target for Novel Anti-Platelet Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Selective Probes and Antagonists for G Protein-Coupled Receptors FPR/FPRL1 and GPR30 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

role of 12S-HETE in diabetic retinopathy

An In-depth Technical Guide on the Core Role of 12(S)-HETE in Diabetic Retinopathy

For Researchers, Scientists, and Drug Development Professionals

Diabetic retinopathy (DR) stands as a formidable challenge in modern medicine, representing a leading cause of vision loss among working-age adults.[1][2] The intricate pathogenesis of this neurovascular complication involves a confluence of metabolic insults, with abnormal lipid metabolism emerging as a critical, yet not fully elucidated, contributor.[1][3] This technical guide delves into the pivotal role of 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), a pro-inflammatory lipid mediator, in the initiation and progression of DR. We will dissect the enzymatic machinery responsible for its synthesis, explore its pleiotropic and deleterious effects on the retinal microenvironment, and delineate the signaling cascades it commandeers. Furthermore, this guide will provide an overview of the experimental models and methodologies that have been instrumental in unraveling the 12(S)-HETE axis, offering a robust framework for researchers and drug development professionals aiming to innovate therapeutic strategies against this debilitating disease.

Part 1: The Genesis of a Pathogenic Mediator: The 12-Lipoxygenase Pathway

The journey of 12(S)-HETE from a simple fatty acid to a potent driver of retinal pathology begins with the enzymatic action of 12-lipoxygenase (12-LOX). In the context of diabetic retinopathy, the hyperglycemic milieu creates a fertile ground for the upregulation and activation of this enzymatic pathway.

The Enzymatic Cascade: From Arachidonic Acid to 12(S)-HETE

Under conditions of high glucose, there is an increased release of arachidonic acid (AA), an omega-6 polyunsaturated fatty acid, from the cell membranes of retinal cells.[1][3] This process is primarily mediated by the activation of phospholipase A2 (PLA2). Once liberated, AA serves as a substrate for the 12-LOX enzyme. 12-LOX catalyzes the insertion of molecular oxygen into AA, forming an unstable intermediate, 12-hydroperoxyeicosatetraenoic acid (12-HpETE).[1][3] Subsequently, 12-HpETE is rapidly reduced by glutathione peroxidase to the more stable and biologically active 12(S)-HETE.[1][3]

It is crucial to note the species-specific nuances of the lipoxygenase family. In humans, 12-LOX is the primary enzyme responsible for 12(S)-HETE synthesis, while in mice, the orthologue is often referred to as 12/15-lipoxygenase (12/15-LOX), which can produce both 12-HETE and 15-HETE.[4][5] This distinction is vital when translating findings from murine models to human pathophysiology.

Caption: 12(S)-HETE/GPR31 Signaling Axis in Diabetic Retinopathy.

Key Downstream Signaling Pathways

The activation of GPR31 by 12(S)-HETE triggers several key downstream signaling pathways:

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is a critical regulator of inflammation. [6][7][8]Activation of this pathway by the 12(S)-HETE/GPR31 axis leads to the production of pro-inflammatory cytokines in human retinal microvascular endothelial cells (HRMECs). [6][7][8]

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a master transcriptional regulator of inflammatory and immune responses. [1]The 12(S)-HETE/GPR31 signaling cascade can activate NF-κB, leading to the transcription of genes encoding adhesion molecules, cytokines, and other inflammatory mediators. [1]

-

VEGF Receptor 2 (VEGFR2) Pathway: 12(S)-HETE can also transactivate the VEGFR2 pathway, which is a key driver of angiogenesis and vascular permeability. [1][9]This occurs, in part, through the suppression of protein tyrosine phosphatase pSHP1, a negative regulator of VEGFR2 signaling. [1][9]

Part 4: Experimental Models and Methodologies

The elucidation of the role of 12(S)-HETE in diabetic retinopathy has been made possible through the use of a variety of in vivo and in vitro experimental models and sophisticated analytical techniques.

In Vivo Models of Diabetic Retinopathy

-

Streptozotocin (STZ)-Induced Diabetes: This is a widely used model of type 1 diabetes where the antibiotic STZ is administered to rodents, leading to the destruction of pancreatic β-cells and subsequent hyperglycemia. [10][11]STZ-induced diabetic mice exhibit many of the key features of early diabetic retinopathy, including increased 12-LOX expression, leukostasis, and breakdown of the BRB. [12]

-

Ins2Akita Mice: This is a genetic model of type 1 diabetes characterized by a spontaneous mutation in the insulin 2 gene, leading to hyperglycemia. [13][10]These mice develop progressive retinal changes that mimic human diabetic retinopathy and have been instrumental in studying the long-term consequences of 12/15-LOX activity. [13]

-

Oxygen-Induced Retinopathy (OIR) Model: While not a model of diabetes per se, the OIR model is a valuable tool for studying retinal neovascularization. [14]In this model, neonatal mice are exposed to hyperoxia, which leads to vaso-obliteration, followed by a return to normoxia, which triggers a robust angiogenic response. This model has been used to demonstrate the pro-angiogenic role of 12-LOX and 12-HETE. [14]

In Vitro Models

-

Primary Retinal Endothelial Cells (RECs): Cultures of primary RECs are an indispensable tool for studying the direct effects of high glucose and 12(S)-HETE on endothelial cell function, including permeability, adhesion molecule expression, and cell death. [12]

-

Müller Glial Cells: As the principal glial cells of the retina, Müller cells play a critical role in retinal homeostasis and disease. [15]In vitro studies using Müller cell lines or primary cultures have been crucial for understanding how 12(S)-HETE influences the production of VEGF, inflammatory cytokines, and glutamate. [15]

Quantitative Analysis of 12(S)-HETE

The accurate quantification of 12(S)-HETE in biological samples is essential for understanding its role in diabetic retinopathy. The gold-standard method for this is Liquid Chromatography-Mass Spectrometry (LC-MS) . [14][16][17] Table 1: Levels of 12-HETE in Diabetic Retinopathy Models

| Model/Sample Type | Condition | 12-HETE Levels | Reference |

| Mouse Retina (OIR model) | OIR | 35.3 ± 6.0 ng/mg | [14] |

| Mouse Retina (OIR model) | Control | 10.2 ± 2.0 ng/mg | [14] |

| Human Vitreous | Proliferative DR | Significantly higher than control | [14] |

| Mouse Retina (STZ-induced) | Diabetic | 80 pg/mg protein | [12] |

| Mouse Retina (STZ-induced) | Non-diabetic | Undetectable | [12] |

| Human Serum (Adults) | Diabetic Retinopathy | Significantly higher than diabetic patients without retinopathy | [18] |

Experimental Protocols

Protocol 1: Quantification of 12(S)-HETE in Retinal Tissue by LC-MS

-

Tissue Homogenization: Dissect and immediately freeze retinal tissue in liquid nitrogen. Homogenize the frozen tissue in a suitable solvent (e.g., methanol) containing an internal standard (e.g., d8-12-HETE).

-

Lipid Extraction: Perform solid-phase extraction (SPE) to isolate the lipid fraction from the homogenate.

-

Derivatization (Optional): Depending on the sensitivity requirements, derivatization of the carboxyl group of 12(S)-HETE may be performed to enhance ionization efficiency.

-

LC-MS Analysis: Inject the extracted and purified sample into a reverse-phase high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Data Analysis: Quantify 12(S)-HETE by comparing the peak area of the analyte to that of the internal standard, using a standard curve for absolute quantification.

Protocol 2: In Vitro Retinal Endothelial Cell Permeability Assay

-

Cell Culture: Culture primary human retinal microvascular endothelial cells (HRMECs) on transwell inserts until a confluent monolayer is formed.

-

Treatment: Treat the HRMEC monolayers with 12(S)-HETE at various concentrations for a defined period.

-

Permeability Measurement: Add a fluorescently labeled tracer molecule (e.g., FITC-dextran) to the upper chamber of the transwell.

-

Sample Collection: At specific time points, collect samples from the lower chamber.

-

Quantification: Measure the fluorescence intensity of the samples from the lower chamber using a plate reader. Increased fluorescence indicates higher permeability.

Part 5: Therapeutic Implications and Future Directions

The compelling body of evidence implicating the 12-LOX/12(S)-HETE/GPR31 axis in the pathogenesis of diabetic retinopathy has opened up exciting new avenues for therapeutic intervention.

Targeting the 12-LOX Pathway

-

12-LOX Inhibitors: Pharmacological inhibition of 12-LOX has shown considerable promise in preclinical models. Baicalein, a flavonoid compound, has been demonstrated to inhibit 12/15-LOX activity and ameliorate several pathological features of diabetic retinopathy in mice, including leukostasis, vascular hyperpermeability, and the expression of inflammatory mediators. [1][12][9]The development of more specific and potent 12-LOX inhibitors is a key area of ongoing research. [5][19]

-

Genetic Deletion: Studies in 12/15-LOX knockout mice have provided strong genetic evidence for the causal role of this pathway in diabetic retinopathy. [14][13][20]These mice are protected from retinal neovascularization and neuronal dysfunction in the context of diabetes. [14][13]

Antagonizing the GPR31 Receptor

The identification of GPR31 as the receptor for 12(S)-HETE presents a highly specific and attractive target for drug development. The development of small molecule antagonists or neutralizing antibodies against GPR31 could block the downstream signaling of 12(S)-HETE, thereby mitigating its detrimental effects on the retina.

Future Perspectives

While significant progress has been made, several key questions remain to be addressed:

-

The precise mechanisms by which hyperglycemia upregulates 12-LOX expression and activity in the retina require further investigation.

-

The development of highly specific inhibitors for the human 12-LOX isoform is crucial for translating preclinical findings to the clinic.

-

The potential for combination therapies that target the 12-LOX pathway alongside existing treatments, such as anti-VEGF therapy, should be explored.

-

Further elucidation of the role of the 12-HETE/GPR31 axis in the neurodegenerative aspects of diabetic retinopathy is warranted.

References

- Key Role of 12-Lipoxygenase and Its Metabolite 12-Hydroxyeicosatetraenoic Acid (12-HETE)

- Increased Expression and Activity of 12-Lipoxygenase in Oxygen-Induced Ischemic Retinopathy and Proliferative Diabetic Retinopathy: Implications in Retinal Neovascularization.

- 12/15-Lipoxygenase Contributes to Retinal Neuronal Dysfunction in Diabetic Retinop

- The 12-HETE/GPR31 Axis as a Novel Therapeutic Target for Diabetic Retinop

- Endothelial but not Leukocytic 12/15-Lipoxygenase Contributes to Retinal Leukostasis in Diabetic Retinop

- Targeting of 12/15-Lipoxygenase in retinal endothelial cells, but not in monocytes/macrophages, attenuates high glucose-induced retinal leukostasis. PubMed Central. [Link]

- Role of the 12-Lipoxygenase Pathway in Diabetes Pathogenesis and Complic

- 12-HETE activates Müller glial cells: the potential role of GPR31 and miR-29. PubMed Central. [Link]

- 5-Lipoxygenase, but not 12/15-lipoxygenase, contributes to degeneration of retinal capillaries in a mouse model of diabetic retinop

- 12-HETE/GPR31 induces endothelial dysfunction in diabetic retinop

- Differential Activity of Systemic and Retinal 12/15-Lipoxygenases in a Mouse Model of Diabetes. ARVO Journals. [Link]

- Role of endoplasmic reticulum stress in 12/15-lipoxygenase-induced retinal microvascular dysfunction in a mouse model of diabetic retinop

- Animal Models of Diabetic Retinopathy: Summary and Comparison. PubMed Central. [Link]

- 12-HETE/GPR31 induces endothelial dysfunction in diabetic retinop

- Eicosanoids as Mediators of Inflammation in Diabetic Retinop

- 12-HETE/GPR31 induces endothelial dysfunction in diabetic retinopathy.

- Key Role of 12-Lipoxygenase and Its Metabolite 12-Hydroxyeicosatetraenoic Acid (12-HETE) in Diabetic Retinopathy.

- Cell and molecular targeted therapies for diabetic retinop

- Key Role of 12-Lipoxygenase and Its Metabolite 12-Hydroxyeicosatetraenoic Acid (12-HETE)

- 12/15-Lipoxygenase-derived lipid metabolites induce retinal endothelial cell barrier dysfunction: contribution of NADPH oxidase. PubMed. [Link]

- Increased serum 12-hydroxyeicosatetraenoic acid levels are correlated with an increased risk of diabetic retinopathy in both children and adults with diabetes. PubMed Central. [Link]

- Elucidating glial responses to products of diabetes-associated systemic dyshomeostasis. PubMed Central. [Link]

- Diabetic Retinopathy: From Animal Models to Cellular Signaling. MDPI. [Link]

- Animal Models of Diabetic Retinop

- Targeting Leukostasis for the Treatment of Early Diabetic Retinop

- Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. PubMed Central. [Link]

- 12-Lipoxygenase inhibition delays onset of autoimmune diabetes in human gene replacement mice. PubMed Central. [Link]

- Synthesis of 12(R)- and 12(S)-hydroxyeicosatetraenoic acid by porcine ocular tissues. PubMed. [Link]

- Role of Oxidative Stress in Retinal Disease and the Early Intervention Str

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Cell and molecular targeted therapies for diabetic retinopathy [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]